molecular formula C9H16O2 B8374619 Ethyl 3-(1-methyl-cyclopropyl)propanoate

Ethyl 3-(1-methyl-cyclopropyl)propanoate

Cat. No.: B8374619
M. Wt: 156.22 g/mol
InChI Key: LEHOHRDZPHIWGR-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-cyclopropyl)propanoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 3-(1-methylcyclopropyl)propanoate

InChI

InChI=1S/C9H16O2/c1-3-11-8(10)4-5-9(2)6-7-9/h3-7H2,1-2H3

InChI Key

LEHOHRDZPHIWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CC1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethylzinc (40 ml. 1.1M solution in toluene) was added dropwise to a solution of ethyl 4-methylpent-4-enoate (1.25 g.) in dry hexane (100 ml.) at -20° under nitrogen After stirring for 10 minutes diiodomethane (23.6 g.) was added dropwise and the mixture maintained at -20° for 6 hours. The mixture was allowed to warm to room temperature, aqueous ammonium chloride solution (60 ml.) added and the two layers separated. The aqueous layer was extracted with diethyl ether (3×50 ml.) and the combined organic extracts washed with sodium thiosulphate solution (50 ml.) and water (50 ml.). The extracts were dried over anhydrous magnesium sulphate and evaporated in vacuo. Chromatography on silica, eluting with diethyl ether/hexane mixtures, gave ethyl 3-(1-methylcyclopropyl)propanoate as a colourless oil (1.21 g.).
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40 mL
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1.25 g
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100 mL
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23.6 g
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60 mL
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Synthesis routes and methods II

Procedure details

To an ice cold solution of ethyl 4-methyl-4-pentenoate (1.11 g, 7.8 mmol) in 0.5 M diazomethane in Et2O, was added palladium(II) acetate by portionwise addition (4 portions of 5 mg each were added in 15 min intervals). A total of 4 portions were added. The reaction mixture was filtered on a pad of celite and concentrated under 60 mm Hg with gentle warming. This crude product was treated a second time with diazomethane and palladium(II) acetate, filtered and concentrated. The resulting oil was filtered on a pad of florisil (60–100 mesh), washed with Et2O (2×10 mL), concentrated under 60 mm Hg to give ethyl 3-(1-methylcyclopropyl)propanoate as a colorless oil.
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Synthesis routes and methods III

Procedure details

To a solution of diethyl zinc (31 mL of a 1.0 M solution in hexane, 31 mmol) in dry dichloromethane (100 mL) at 0° C. under an inert atmosphere was added TFA (2.4 mL, 31 mmol) in dichloromethane (5 mL) dropwise over a period of 30 min. To this suspension was added diiodomethane (2.5 mL, 31 mmol) in dichloromethane (5 mL) dropwise over a period of 10 min. The resulting solution was stirred at 0° C. for 30 min, at which time ethyl 4-methyl-4-pentenoate (2.0 g, 14 mmol) was added. The mixture was stirred at 0° C. for 30 min and then at ambient temperature for 18 h. The reaction was quenched by addition of saturated aqueous ammonium chloride (50 mL). The organic layer was separated and washed with water (50 mL), dried (MgSO4), filtered, and the solvents were removed under reduced pressure. The residue was purified by flash column chromatography using 5% EtOAc-hexanes as eluant to give ethyl 3-(1-methyl-cyclopropyl)propanoate as a colorless liquid. TLC Rf=0.5 (5% EtOAc-hexanes); HPLC RT=3.43 min (Method A); 1H NMR 400 MHz, CDCl3, 4.12 ppm (q, J=8 Hz, 2H), 2.38 ppm (t, J=8 Hz, 2H), 1.57 ppm (t, J=8 Hz, 2H), 1.26 ppm, (t, J=8 Hz, 3H), 1.02 ppm (s, 3H), 0.28 ppm (m, 2H), 0.25 ppm (m, 2H)
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100 mL
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5 mL
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5 mL
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2 g
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